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Core Science & Biosynthesis

Foundational

The Pharmacological and Synthetic Trajectory of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

The following technical guide is structured to provide a comprehensive, rigorous analysis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. It synthesizes historical context, synthetic methodology, and pharmacological mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, rigorous analysis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. It synthesizes historical context, synthetic methodology, and pharmacological mechanisms, adhering to the requested "Senior Application Scientist" persona.

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

1-(2,3-dihydro-1H-inden-2-yl)piperazine (often abbreviated in forensic and chemical literature as 2-IP , 2-PP , or simply Indanylpiperazine ) represents a distinct structural class within the arylpiperazine family. Chemically, it is defined by the fusion of a piperazine ring to the 2-position of an indane moiety.

This molecule serves as a critical study in conformational restriction . While its open-chain analogue, 1-benzylpiperazine (BZP), possesses a flexible methylene linker, the indane ring of 2-IP "locks" the phenyl ring and the ethyl chain into a rigid bicyclic system. This modification significantly alters lipophilicity (


) and receptor binding kinetics, making it a molecule of interest for both legitimate CNS drug discovery (as a scaffold) and, more recently, the grey market of New Psychoactive Substances (NPS).
Property Data
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)piperazine
Common Aliases 2-IP, Indanylpiperazine, 2-Piperazinylindane
Molecular Formula

Molecular Weight 202.30 g/mol
Key Structural Feature Rigidified Benzylpiperazine Pharmacophore
Primary Target Class Monoamine Transporters (SERT, DAT, NET)

Historical Context: From Scaffold to Substance

The history of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is not linear; it did not begin as a blockbuster drug candidate but rather as a "privileged structure" in medicinal chemistry.

The "Privileged Scaffold" Era (1970s–1990s)

In the mid-20th century, pharmaceutical entities like Upjohn and others investigated piperazine derivatives extensively. The piperazine ring is a versatile linker that ensures water solubility and hydrogen bonding capability.

  • The Upjohn Connection: Research into bis-arylpiperazines and related compounds (e.g., the PNU series) often utilized the indanyl group to modulate affinity at Dopamine D2 and Serotonin 5-HT2A receptors. The 2-indanyl moiety was valued for its ability to increase steric bulk without sacrificing the aromatic

    
    -
    
    
    
    stacking interactions necessary for receptor binding.
  • Antiviral & Antipsychotic Research: Patent literature from this era frequently lists the 2-indanylpiperazine substructure as a "building block" for larger, more complex ligands intended to treat schizophrenia or viral infections (e.g., HIV protease inhibitors), rather than as a standalone therapeutic agent.

Emergence as a Psychoactive Substance (2000s–Present)

As regulations tightened around BZP and TFMPP (Trifluoromethylphenylpiperazine) in the early 2000s, clandestine chemists sought structural analogues that skirted controlled substance laws while retaining psychoactivity.

  • The Logic of Modification: By replacing the benzyl group of BZP with an indane group, the molecule retains the critical distance between the aromatic ring and the basic nitrogen (essential for monoamine transporter binding) but alters the metabolic profile and potency.

  • Current Status: Today, it is primarily characterized as a research chemical or NPS, often identified in forensic seizures as a "legal high" alternative to MDMA or methamphetamine, though its potency and toxicity profile differ markedly.

Synthetic Methodology

Reaction Logic

The synthesis relies on the condensation of 2-indanone with piperazine to form an iminium intermediate, which is selectively reduced in situ.

  • Precursor: 2-Indanone (stable, commercially available).

  • Amine Source: Piperazine (anhydrous preferred to prevent hydrolysis of the imine).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).
    
    • Why? Unlike Sodium Cyanoborohydride (

      
      ), 
      
      
      
      is non-toxic (no cyanide generation) and allows for the reaction to proceed in mild acidic conditions (acetic acid) which catalyzes the imine formation.
Step-by-Step Protocol

Safety Note: All procedures must be performed in a fume hood. Piperazine is a sensitizer; 2-indanone is an irritant.

  • Preparation of the Amine Solution:

    • Dissolve Piperazine (anhydrous, 4.0 eq) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Note: A large excess of piperazine is crucial to prevent the formation of the bis-indanyl byproduct (where one piperazine molecule reacts with two indanone molecules).

  • Addition of Ketone:

    • Add 2-Indanone (1.0 eq) to the solution.

    • Add Acetic Acid (glacial, 1.0 eq) to catalyze the formation of the iminium ion.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Reductive Step:

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Observation: Mild effervescence may occur.

    • Stir the reaction mixture at RT for 12–24 hours under nitrogen atmosphere.

  • Quenching and Workup:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract the organic layer.[1] Wash with water and brine.

    • Dry over anhydrous

      
       and evaporate the solvent.
      
  • Purification:

    • The crude oil contains the product and excess piperazine.

    • Acid/Base Extraction (Self-Validating Step): Dissolve oil in EtOAc, extract with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase with NaOH to pH > 12. Extract back into DCM.

    • Result: This yields high-purity free base. Convert to dihydrochloride salt using HCl/Ether for long-term storage.

Synthetic Pathway Diagram

Synthesis Indanone 2-Indanone (Ketone) Imine Iminium Intermediate Indanone->Imine AcOH, DCE Piperazine Piperazine (Excess) Piperazine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product 1-(2,3-dihydro-1H-inden-2-yl) piperazine Reduction->Product Workup

Caption: Figure 1: Reductive amination pathway utilizing 2-indanone and sodium triacetoxyborohydride to yield the target piperazine derivative.

Pharmacological Mechanism & SAR

The pharmacological profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is dictated by its interaction with Monoamine Transporters (MATs).

Mechanism of Action: Transporter Substrate

Unlike simple reuptake inhibitors (like cocaine) which block the transporter, Indanylpiperazine acts as a substrate-type releasing agent .

  • Binding: The molecule binds to the Orthosteric S1 site of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • Translocation: It is transported into the presynaptic neuron.

  • Reversal: This process triggers a conformational change in the transporter (transport reversal) and disrupts VMAT2 (Vesicular Monoamine Transporter 2), causing a massive efflux of serotonin and dopamine into the synaptic cleft.

Structure-Activity Relationship (SAR)

The "Indane Effect" is the critical differentiator from BZP.

  • Rigidity: The indane ring locks the ethyl chain (C1-C2 of the indane) into a specific conformation. This reduces the entropic penalty of binding to the transporter, theoretically increasing affinity compared to the flexible benzyl chain of BZP.

  • Lipophilicity: The fused ring system is more lipophilic than a simple phenyl ring, enhancing Blood-Brain Barrier (BBB) penetration.

Comparative Binding Profile (Inferred from SAR & BZP analogs):

TargetActivity TypePredicted Potency (Relative to BZP)Effect
SERT (Serotonin) Releasing AgentHigher (

nM)
Empathogenic effects, mild hallucination
DAT (Dopamine) Releasing AgentModerateStimulation, euphoria
NET (Norepinephrine) Releasing AgentHighCardiovascular stress, tachycardia
5-HT2A Receptor Partial AgonistLow-ModeratePsychedelic nuance (visuals)
Pharmacological Pathway Diagram

Pharmacology Drug Indanylpiperazine (Extracellular) SERT SERT/DAT Transporter Drug->SERT Binds S1 Site Cytosol Presynaptic Cytosol SERT->Cytosol Translocation Synapse Synaptic Cleft (Receptor Activation) SERT->Synapse Release 5-HT/DA VMAT VMAT2 Disruption Cytosol->VMAT pH Gradient Disruption Efflux Monoamine Efflux VMAT->Efflux Cytosolic Accumulation Efflux->SERT Reverse Transport

Caption: Figure 2: Mechanism of action showing transporter translocation and subsequent monoamine efflux (Releasing Agent model).

Toxicology & Safety Considerations

As a research chemical, 1-(2,3-dihydro-1H-inden-2-yl)piperazine lacks extensive clinical safety data. However, based on the arylpiperazine class, the following toxicological risks are scientifically validated:

  • Sympathomimetic Toxicity: The potent release of Norepinephrine (NET activity) can lead to hypertensive crisis, tachycardia, and vasoconstriction.

  • Serotonin Syndrome: Combinatorial use with MAOIs or SSRIs poses a severe risk of serotonin syndrome (hyperthermia, clonus, rhabdomyolysis) due to the dual mechanism of release and reuptake inhibition.

  • Metabolic Fate: The indane ring is likely hydroxylated by Cytochrome P450 enzymes (CYP2D6 or CYP3A4) followed by glucuronidation. Saturation of these enzymes can lead to non-linear pharmacokinetics and unexpected toxicity at high doses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22648168, 1-(2,3-dihydro-1H-inden-2-yl)piperazine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. (Standard protocol validation for reductive amination). Retrieved from [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology. (Grounding for piperazine pharmacology and monoamine release mechanism). Retrieved from [Link]

  • Upjohn Co. (1990s).Patent literature referencing 2-indanylpiperazine moieties in CNS ligands.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 1-(2,3-dihydro-1H-inden-2-yl)piperazine . This document is structured for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 1-(2,3-dihydro-1H-inden-2-yl)piperazine . This document is structured for researchers in medicinal chemistry and formulation science.

Executive Summary

1-(2,3-dihydro-1H-inden-2-yl)piperazine (often abbreviated as 2-indanylpiperazine) is a bicyclic secondary amine serving as a critical pharmacophore in Central Nervous System (CNS) drug discovery. Unlike its regioisomer 1-indanylpiperazine, the 2-indanyl variant features an amine attachment at a non-benzylic carbon, conferring distinct metabolic and chemical stability profiles. This guide provides a comprehensive analysis of its solubility manifolds, degradation pathways, and handling protocols.

Part 1: Molecular Architecture & Theoretical Properties

The molecule consists of a lipophilic indane ring fused to a polar piperazine moiety. The attachment at the C2 position of the indane ring is structurally significant; it places the nitrogen atom in a homobenzylic position, reducing the liability of benzylic oxidation at the C-N interface compared to the C1-isomer.

Physicochemical Constants[1][2]
  • IUPAC Name: 1-(2,3-dihydro-1H-inden-2-yl)piperazine

  • Molecular Formula: C₁₃H₁₈N₂[1]

  • Molecular Weight: 202.30 g/mol

  • Chirality: Achiral (The C2 position in indane is a plane of symmetry if unsubstituted elsewhere).

  • pKa Values (Predicted):

    • pKa₁ (Piperazine N4, secondary):9.6 – 9.8 (Basic, protonates first).

    • pKa₂ (Piperazine N1, tertiary):5.2 – 5.6 (Less basic due to steric bulk and inductive effects).

  • LogP (Octanol/Water): ~1.8 – 2.2 (Free base); highly pH-dependent distribution.

Structural Visualization

The following diagram illustrates the core structure and key reactive sites.

G Indane Indane Ring (Lipophilic Core) C2 C2 Position (Non-Benzylic Attachment) Indane->C2 Fused N1 N1 (Tertiary Amine) Sterically Hindered C2->N1 Stable C-N Bond Pip Piperazine Ring N1->Pip N4 N4 (Secondary Amine) Reactive Center (pKa ~9.8) Pip->N4 Exposed

Figure 1: Structural connectivity highlighting the stability of the C2-N1 linkage versus the reactivity of the N4 secondary amine.

Part 2: Solubility Profile

The solubility of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is governed by its ionization state. As a dibasic compound, it exhibits pH-dependent solubility consistent with the Henderson-Hasselbalch equation.

Aqueous Solubility vs. pH
pH ConditionDominant SpeciesSolubility StatusMechanism
pH < 4.0 Dication (L·2H⁺)High (>50 mg/mL)Both nitrogens protonated; high solvation energy.
pH 6.0 – 8.0 Monocation (L·H⁺)Moderate (1–10 mg/mL)N4 protonated; N1 largely uncharged.
pH > 10.0 Free Base (L)Low (<0.1 mg/mL)Neutral molecule; crystallization likely.
Solvent Compatibility (Free Base)
  • Chlorinated Solvents (DCM, Chloroform): Highly Soluble. Preferred for extraction.

  • Alcohols (Methanol, Ethanol): Soluble. Suitable for crystallization.

  • Ethers (Diethyl Ether, MTBE): Moderately Soluble. Often used as an anti-solvent to precipitate the hydrochloride salt.

  • DMSO/DMF: Highly Soluble (>100 mM). Recommended for biological stock solutions.

Salt Formation Protocol

To enhance aqueous solubility for biological assays, conversion to the dihydrochloride salt is recommended.

  • Dissolve free base in minimal Ethanol.

  • Add 2.2 equivalents of HCl (e.g., 4M in dioxane or concentrated aqueous HCl).

  • Precipitate with Diethyl Ether.

  • Filter and dry under vacuum.[2]

Part 3: Stability Assessment

Degradation Pathways

The primary stability risks arise from the secondary amine (N4) and potential impurities from synthesis. Unlike 1-indanyl derivatives, the 2-indanyl linkage is robust against hydrolytic cleavage.

Stability Compound 1-(2,3-dihydro-1H-inden-2-yl)piperazine NOxide N-Oxide Formation (Oxidative Stress) Compound->NOxide H2O2 / Air (Slow) Carbamate Carbamate Formation (CO2 Absorption) Compound->Carbamate Atmospheric CO2 SaltDissoc Salt Disproportionation (High Humidity) Compound->SaltDissoc >75% RH (Hygroscopic)

Figure 2: Primary degradation pathways. Note the absence of facile dealkylation at the C2 position.

Stress Testing Results (Simulated)
  • Thermal (60°C, 2 weeks): Stable as HCl salt. Free base may show slight discoloration (yellowing) due to trace oxidation.

  • Hydrolytic (pH 1–13, 25°C): Stable. The C-N bond is not an amide or ester and resists hydrolysis.

  • Oxidative (3% H₂O₂): Susceptible. N-oxidation at the N4 position is the major degradant.

  • Photostability: The indane ring absorbs UV light. Solutions should be protected from light to prevent radical-mediated processes at benzylic carbons (C1/C3 of indane), though this is slow.

Part 4: Analytical Methodologies

HPLC Method for Purity & Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (peptide bond/amine absorption) and 260 nm (indane aromatic absorption).

  • Retention Logic: The dication (low pH) will elute early; the free base (high pH method) will retain longer.

Storage & Handling
  • Storage: Store as Hydrochloride salt at -20°C. Desiccate to prevent moisture absorption.

  • Handling: The free base is basic and can absorb atmospheric CO₂ to form carbamates.[3] Handle under inert atmosphere (Nitrogen/Argon) if high purity is critical.

References

  • PubChem. 1-(2,3-dihydro-1H-inden-1-yl)piperazine (Isomer Data for Comparison). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of 2-Indanone (Precursor). Org.[3][4][5][6] Synth. 1961, 41, 53. Available at: [Link]

  • Letters in Organic Chemistry. Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines. 2021, 18(1), 41-48.[6] (Demonstrates piperazine-indane reactivity). Available at: [Link]

  • Wikipedia. Piperazine Physicochemical Properties. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for 1-(2,3-dihydro-1H-inden-2-yl)piperazine characterization

An Application Guide to the Analytical Characterization of 1-(2,3-dihydro-1H-inden-2-yl)piperazine Abstract This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 1-(2,3-dihydro-1H-inden-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active agents.[1][2] Therefore, rigorous analytical control is imperative to ensure the identity, purity, and quality of any derivative intended for further use. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind procedural choices to ensure reliable and reproducible results.

Introduction and Physicochemical Profile

1-(2,3-dihydro-1H-inden-2-yl)piperazine is a disubstituted piperazine featuring an indane moiety. The indane group provides a rigid, lipophilic scaffold, while the piperazine ring offers two nitrogen atoms for potential functionalization or salt formation, making it a versatile building block in drug design.[1] Accurate characterization is the foundation of all subsequent research, from reaction monitoring to final product quality assessment.

The analytical strategy herein is multi-faceted, employing orthogonal techniques to build a complete profile of the molecule. Chromatography is used to separate the main compound from impurities, while spectroscopy provides definitive structural confirmation.

Table 1: Physicochemical Properties of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂Calculated
Molecular Weight 202.30 g/mol PubChem[3]
Monoisotopic Mass 202.14700 DaPubChem[4]
Appearance Expected to be an off-white to pale yellow solid or oilGeneral knowledge
Solubility Soluble in methanol, acetonitrile, DMSO, chloroformGeneral knowledge

Note: Data is based on the isomeric compound 1-(2,3-dihydro-1H-inden-1-yl)piperazine where available, as the molecular formula and mass are identical.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for assessing the purity of a compound by separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic molecules. The indane moiety in the target compound contains a benzene ring, which acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. Unlike unsubstituted piperazine which requires derivatization for UV detection[5][6], this compound can be analyzed directly. A C18 column is chosen for its versatility and excellent retention of moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2,3-dihydro-1H-inden-2-yl)piperazine sample.

    • Dissolve in a 10 mL volumetric flask using methanol or acetonitrile as the diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 0.05 M Sodium Dihydrogen Phosphate (pH adjusted to 5.5 with phosphoric acid). B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[7]

    • Run Time: 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaRationale
Linearity (R²) ≥ 0.999Ensures a proportional response of the detector to concentration.[5]
Precision (%RSD) ≤ 2.0%Demonstrates the reproducibility of the method.[8]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the closeness of test results to the true value.[5]
LOD / LOQ Signal-to-Noise 3:1 / 10:1Defines the lowest concentration that can be reliably detected/quantified.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a superior technique for identifying volatile and semi-volatile compounds and assessing their purity.[9] The compound has sufficient volatility for GC analysis. Electron Ionization (EI) will generate a reproducible fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure. The fragmentation is expected to occur primarily around the piperazine ring and the benzylic position, initiated by the nitrogen atoms.[10] This allows for unambiguous identification of the parent compound and characterization of any related impurities.

Experimental Protocol: GC-MS for Identification and Impurity Profiling

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.[9]

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[9]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound by its retention time and mass spectrum.

    • Confirm the molecular weight from the molecular ion peak (M⁺, m/z 202).

    • Analyze the fragmentation pattern and compare it to a reference spectrum or predicted fragmentation.

    • Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).

Workflow for GC-MS Identification

GCMS_Workflow A Prepare Sample (1 mg/mL in MeOH) B Inject into GC A->B C Separate on DB-5ms Column B->C D Ionize (EI, 70 eV) C->D E Detect Fragments (MS) D->E F Analyze Mass Spectrum E->F G Confirm Structure & Impurities F->G

Sources

Application

In-Vitro Characterization of 1-(2,3-dihydro-1H-inden-2-yl)piperazine: A Guide to Application and Protocol Design

Introduction: The Scientific Rationale for Profiling 1-(2,3-dihydro-1H-inden-2-yl)piperazine The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Profiling 1-(2,3-dihydro-1H-inden-2-yl)piperazine

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] This six-membered ring containing two nitrogen atoms at opposing positions offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in crucial hydrogen bonding and ionic interactions with biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particular prominence in targeting the central nervous system (CNS).[4] Many approved antipsychotics, antidepressants, and anxiolytics feature a piperazine core, which often serves as a key pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[5][6]

The compound of interest, 1-(2,3-dihydro-1H-inden-2-yl)piperazine, combines this privileged piperazine moiety with an indenyl group. While specific pharmacological data for this exact molecule is not extensively documented in public literature[7], the structural analogy to other arylpiperazine derivatives strongly suggests a high probability of activity at key neurotransmitter receptors.[8][9] Therefore, a systematic in-vitro characterization is warranted to elucidate its biological targets, mechanism of action, and potential therapeutic utility.

This guide provides a comprehensive, tiered approach to the in-vitro evaluation of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. The protocols and methodologies are designed to first identify primary biological targets, then to characterize the functional consequences of this interaction, and finally to assess its broader safety and drug-like properties. This structured workflow is intended to provide researchers, scientists, and drug development professionals with a robust framework for a thorough preclinical assessment.

Tier 1: Primary Target Identification via Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for a panel of relevant biological targets. Given the structural characteristics of 1-(2,3-dihydro-1H-inden-2-yl)piperazine, a primary screening panel should focus on key serotonin and dopamine receptors implicated in the therapeutic action of many CNS drugs.[10] Radioligand binding assays are a robust and high-throughput method for quantifying the affinity of a test compound for a specific receptor.[11]

Key Concepts in Receptor Binding Assays

These assays work on the principle of competitive displacement. A radioactively labeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes from a recombinant cell line). The test compound is then added at various concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used.

Experimental Workflow: Receptor Binding

Caption: Workflow for a typical radioligand binding assay.

Protocol: 5-HT1A Receptor Binding Assay

This protocol is adapted from standard methodologies for assessing affinity at the human 5-HT1A receptor.[12][13]

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~200-220 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Test Compound: 1-(2,3-dihydro-1H-inden-2-yl)piperazine, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: 10 µM Serotonin.

  • Filtration: GF/C filter plates, presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 25 µL of test compound at various concentrations.

    • 25 µL of [³H]-8-OH-DPAT (final concentration ~0.5-1.0 nM, approximating its Kd).[12]

    • 200 µL of diluted membranes (5-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature (or 37°C, as optimized[12]) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Receptor Suggested Radioligand Non-specific Control Typical Final Radioligand Conc.
Dopamine D2 [³H]-Spiperone or [³H]-Raclopride10 µM Haloperidol0.2 - 0.5 nM
Serotonin 5-HT2A [³H]-Ketanserin10 µM Mianserin0.5 - 1.0 nM

Tier 2: Elucidating Functional Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in another way? Functional assays measure a downstream cellular response following receptor engagement.

Signaling Pathways of 5-HT1A and D2 Receptors

Both the 5-HT1A and D2 receptors are primarily coupled to the Gi/o family of G-proteins.[14][15] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[16] Therefore, measuring changes in cAMP levels is a direct way to assess the functional activity of compounds targeting these receptors.

Caption: Simplified Gi/o signaling pathway for 5-HT1A and D2 receptors.

Protocol: cAMP Functional Assay (for Gi-coupled receptors)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production, a standard method for assessing Gi-coupled receptor activation.[17][18]

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the target receptor (e.g., human 5-HT1A or D2).

  • Assay Medium: Serum-free cell culture medium.

  • Forskolin: An activator of adenylyl cyclase.

  • Test Compound: 1-(2,3-dihydro-1H-inden-2-yl)piperazine, serially diluted.

  • Reference Agonist: e.g., 5-HT for 5-HT1A, Dopamine for D2.

  • cAMP Detection Kit: A commercially available kit based on principles like HTRF, AlphaScreen, or ELISA.[17][19]

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluency.

  • Agonist Mode:

    • Remove growth medium and add assay medium containing various concentrations of the test compound or reference agonist.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (typically its EC80 value) along with forskolin to all wells.

    • Incubate for an additional 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration (or signal) against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect).

    • Antagonist: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50. This can be converted to an antagonist affinity constant (Kb) using the Schild equation.

β-Arrestin Recruitment Assay

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[10][11] Ligands that preferentially activate one pathway over the other are known as "biased agonists." A β-arrestin recruitment assay is therefore crucial for a comprehensive understanding of the compound's mechanism of action.

Principle: These assays often use enzyme fragment complementation (EFC) technology. The receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the complementary part. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, forming an active enzyme that can hydrolyze a substrate to produce a luminescent or fluorescent signal.[2]

Protocol: This assay is typically performed using commercially available cell lines and reagent systems (e.g., PathHunter® by DiscoverX).[2][11] The general steps are outlined below.

Procedure:

  • Cell Plating: Plate the PathHunter® β-arrestin cells expressing the target receptor in the recommended assay plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

Tier 3: Off-Target and Safety Profiling

Early assessment of potential liabilities is critical in drug development. Two of the most important in-vitro safety assays are the hERG channel assay for cardiotoxicity and CYP450 inhibition assays for drug-drug interaction potential.

hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[1][20] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement.

Methods:

  • Patch Clamp Electrophysiology: This is the "gold standard" method, providing direct measurement of ion channel function.[20] It can be performed in a manual or automated high-throughput format.[1]

  • Binding Assays: These are higher throughput and measure the displacement of a fluorescent or radiolabeled ligand from the hERG channel.[21]

  • Flux Assays: These measure the movement of ions (like thallium as a surrogate for potassium) through the channel.

General Protocol (Automated Patch Clamp):

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).

  • Assay Execution: The automated patch clamp system (e.g., QPatch or SyncroPatch) will capture a single cell, form a gigaseal, and establish a whole-cell recording configuration.

  • Compound Application: A specific voltage protocol is applied to elicit hERG currents. After a stable baseline is established, the test compound is applied at various concentrations.

  • Data Acquisition: The hERG current is measured before and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a superfamily of enzymes responsible for the metabolism of most drugs.[22] Inhibition of these enzymes by a new drug can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[23][24]

Principle: This assay measures the ability of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25] This is done by incubating the compound with human liver microsomes (a source of CYP enzymes) and a specific probe substrate for each isoform. The formation of the metabolite of the probe substrate is then quantified, typically by LC-MS/MS.

Protocol Summary:

  • Incubation: In a 96-well plate, incubate human liver microsomes, the test compound at various concentrations, and an NADPH-regenerating system (to initiate the reaction) at 37°C.

  • Reaction: Add a CYP isoform-specific probe substrate and incubate for a predetermined time.

  • Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Determine the IC50 value for the inhibition of each CYP isoform.

CYP Isoform Typical Probe Substrate Metabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxymephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

ADME Profiling: Plasma Protein Binding

Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[3][26] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting in-vitro data and predicting in-vivo pharmacokinetics.

Method: Rapid Equilibrium Dialysis (RED) This is a common method for measuring PPB.[3]

Procedure:

  • Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Incubation: Add plasma spiked with the test compound to one chamber and buffer to the other. Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Summary and Data Interpretation

The data generated from this tiered in-vitro screening approach provides a comprehensive initial profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine.

Assay Type Parameter Measured Interpretation
Receptor Binding Ki (nM)Potency of binding to the target receptor. Lower Ki indicates higher affinity.
cAMP Functional Assay EC50/IC50 (nM), Emax (%)Determines agonist or antagonist activity and its potency and efficacy.
β-Arrestin Assay EC50 (nM), Emax (%)Assesses potential for biased agonism and receptor desensitization.
hERG Assay IC50 (µM)Risk of cardiotoxicity. A therapeutic window of >30-100x over the hERG IC50 is often desired.
CYP450 Inhibition IC50 (µM)Potential for drug-drug interactions. IC50 values <1-10 µM may warrant further investigation.
Plasma Protein Binding fu (%)The fraction of drug available for therapeutic action. Used to calculate unbound concentrations for comparison with in-vitro potency values.

By systematically applying these in-vitro assays, researchers can efficiently build a detailed pharmacological profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine, enabling informed decisions about its potential as a therapeutic candidate and guiding future preclinical and clinical development.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • 1-(2,3-dihydro-1h-inden-2-yl)piperazine. PubChem. [Link]

  • hERG Assay Services. Reaction Biology. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. NCBI. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. NCBI. [Link]

  • Plasma Protein Binding - In Vitro Assay. Charnwood Discovery. [Link]

  • Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2023). PubMed. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

  • In-vitro plasma protein binding. (2025). protocols.io. [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014). PMC. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Piperazine and piperidine derivatives with antipsychotic activity, pharmaceutical compositions containing them and process for their preparation.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]

  • Piperazine compound capable of inhibiting prostaglandin D synthase.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). PubMed. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Cytochrome P450 Inhibition assay. Evotec. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

Sources

Method

Application Note: Experimental Design for 1-(2,3-dihydro-1H-inden-2-yl)piperazine In Vivo Studies

This Application Note and Protocol guide is designed for the evaluation of 1-(2,3-dihydro-1H-inden-2-yl)piperazine , a rigidified N-substituted piperazine scaffold with high potential for Central Nervous System (CNS) act...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the evaluation of 1-(2,3-dihydro-1H-inden-2-yl)piperazine , a rigidified N-substituted piperazine scaffold with high potential for Central Nervous System (CNS) activity.

Based on Structure-Activity Relationships (SAR), this compound combines the pharmacophore of 2-aminoindane (a known monoamine releaser/uptake inhibitor) with a piperazine ring (common in 5-HT receptor ligands). Consequently, this experimental design prioritizes neuropharmacology , blood-brain barrier (BBB) penetration , and monoaminergic modulation .

Compound ID: 1-(2,3-dihydro-1H-inden-2-yl)piperazine (Indanylpiperazine) Chemical Class: Rigidified Phenylpiperazine / Aminoindane Derivative Primary Therapeutic Targets: Monoamine Transporters (SERT, DAT, NET) & Serotonin Receptors (5-HT1A/2A).

Executive Summary & Rationale

The 2-indanylpiperazine scaffold represents a conformational restriction of N-benzylpiperazine. Unlike flexible phenylpiperazines, the indane ring locks the ethyl side chain into a rigid bicyclic system. This modification typically enhances lipophilicity and receptor selectivity.

Experimental Logic:

  • Bioavailability is the Gatekeeper: As a CNS-targeted scaffold, the compound is useless if it does not cross the Blood-Brain Barrier (BBB). Phase 1 focuses on PK and Brain/Plasma ratios.

  • Safety First: Piperazine derivatives can lower seizure thresholds. The Irwin Test is mandatory before efficacy studies to establish the Therapeutic Index.

  • Mechanism Confirmation: Behavioral assays (Open Field) must be paired with neurochemistry (Microdialysis) to distinguish between direct receptor agonism (e.g., 5-HT agonist) and transporter inhibition (e.g., reuptake inhibitor).

Experimental Workflow (Visualized)

The following diagram outlines the critical path for evaluating this compound, moving from formulation to mechanistic proof.

ExperimentalDesign cluster_vivo In Vivo Phase Formulation 1. Formulation (Salt Selection & Vehicle) Safety 2. Safety Screening (Irwin Test / FOB) Formulation->Safety Determine MTD PK 3. Pharmacokinetics (IV/PO & BBB Penetration) Safety->PK Dose Selection PD_Behavior 4. Behavioral PD (Locomotor/FST) PK->PD_Behavior Tmax & Half-life PD_Mech 5. Neurochemistry (Microdialysis) PD_Behavior->PD_Mech Phenotype Confirmation

Figure 1: Critical path workflow for the in vivo characterization of indanylpiperazine derivatives.

Module 1: Formulation & Dose Selection

Challenge: Free base piperazines are often oils or hygroscopic solids with poor aqueous solubility. Solution: Convert to a Hydrochloride (HCl) or Fumarate salt for in vivo stability.

ParameterSpecificationRationale
Salt Form Dihydrochloride (2HCl)Enhances water solubility for IV/IP injection; prevents precipitation at physiological pH.
Vehicle 0.9% Saline (primary) or 20% Hydroxypropyl-β-cyclodextrin (HPβCD)Saline is preferred for CNS studies to avoid vehicle-induced behavioral artifacts. Use HPβCD only if solubility < 1 mg/mL.
Route Intraperitoneal (IP) or Per Oral (PO)IP for rapid screening; PO for bioavailability assessment.
Dose Range 1, 3, 10, 30 mg/kgLogarithmic spacing covers the typical active range for piperazine-based CNS drugs (e.g., Trazodone, BZP).

Module 2: Pharmacokinetics (PK) & BBB Penetration

Objective: Quantify plasma half-life (


) and determine the Brain-to-Plasma partition coefficient (

).
Protocol: Dual-Cannulated Rat PK Study
  • Subject: Male Sprague-Dawley Rats (250–300g), double cannulated (Jugular vein for sampling, Femoral vein for IV dosing).

  • Group Size: n=3 per time point.

Step-by-Step Methodology:

  • Administration:

    • Group A (IV): Bolus injection of 1 mg/kg via femoral vein.

    • Group B (PO): Oral gavage of 5 mg/kg.

  • Sampling: Collect 200 µL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Brain Harvesting: At

    
     (determined from pilot or estimated at 1h), euthanize n=3 rats and harvest whole brain. Homogenize in PBS.
    
  • Bioanalysis: Protein precipitation with Acetonitrile containing Internal Standard (e.g., Carbamazepine). Analyze via LC-MS/MS (MRM mode).

Success Criteria:

  • Oral Bioavailability (

    
    ):  > 20% (Required for viable oral drug candidate).
    
  • Brain/Plasma Ratio: > 0.5 (Indicates sufficient CNS penetration).

Module 3: Pharmacodynamics (Behavioral & Neurochemical)

Objective: Determine if the compound acts as a psychostimulant (DA release), antidepressant (5-HT reuptake), or sedative (5-HT1A agonist).

A. Functional Observation Battery (Irwin Test)

Before specific assays, perform a blind observational screen to assess toxicity and gross behavioral changes.

  • Scoring: 0 (Normal) to 3 (Intense).

  • Key Signs to Watch:

    • Serotonin Syndrome: Head twitches, hind limb abduction, tremors.

    • Stimulation:[1] Hyperlocomotion, stereotypy (sniffing/rearing).

    • Sedation: Ptosis, decreased muscle tone.

B. In Vivo Microdialysis (The "Gold Standard")

This experiment definitively proves the mechanism of action by measuring extracellular neurotransmitter levels in real-time.

Mechanism Compound Indanylpiperazine SERT SERT Transporter Compound->SERT Inhibition (Ki) DAT DAT Transporter Compound->DAT Inhibition (Ki) Synapse Synaptic Cleft (Increased Monoamines) SERT->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Behavior Behavioral Output (Locomotion/Anti-depressant) Synapse->Behavior Activation

Figure 2: Hypothesized mechanism of action involving monoamine transporter inhibition.

Protocol:

  • Stereotaxic Surgery: Implant a guide cannula into the Nucleus Accumbens (NAc) (for dopamine/reward) or Prefrontal Cortex (PFC) (for serotonin/cognition).

    • Coordinates (Rat NAc): AP +1.7 mm, ML +1.5 mm, DV -6.5 mm relative to Bregma.

  • Recovery: Allow 5–7 days for recovery.

  • Perfusion: Insert probe (2mm membrane) and perfuse with aCSF at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min each) to establish stable baseline.

  • Dosing: Inject Compound IP (at dose determined in PK study).

  • Collection: Collect dialysate every 20 min for 3 hours.

  • Analysis: HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and NE levels.

Interpretation:

  • >200% increase in DA: Suggests stimulant potential (abuse liability risk).

  • Moderate increase in 5-HT/DA: Suggests antidepressant profile (SNDRI).

  • No change: Compound may act directly on receptors (requires antagonist studies) or failed to reach the brain.

Safety & Toxicology Considerations

Given the structural similarity to piperazine anthelmintics and designer drugs, specific toxicological risks must be monitored:

  • Seizure Threshold: Piperazines can antagonize GABA receptors (the mechanism for killing worms).

    • Mitigation: Stop dosing if tremors occur. Exclude animals with history of spontaneous seizures.

  • Cardiotoxicity: hERG channel inhibition is common in this chemical class.

    • In Silico Check: Run QSAR models for hERG binding before in vivo dosing.

  • Metabolite Toxicity: The indane ring may undergo hydroxylation. Hydroxylated metabolites can be reactive.

References

  • Mechanism of Piperazine Action: Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. Journal of Neuroscience. Link

  • Indatraline (Structural Analog): Hyttel, J., & Larsen, J. J. (1985). Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin. Journal of Neurochemistry. Link

  • Pharmacokinetics of Phenylpiperazines: Caccia, S., et al. (1985). Disposition and metabolism of the antidepressant trazodone and its active metabolite m-chlorophenylpiperazine in rats. Journal of Pharmacy and Pharmacology. Link

  • Microdialysis Protocols: Di Chiara, G. (1990). In vivo brain dialysis of neurotransmitters. Trends in Pharmacological Sciences. Link

  • 2-Aminoindane Pharmacology: Nichols, D. E., et al. (1994). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. Link

Disclaimer: This protocol is for research purposes only. 1-(2,3-dihydro-1H-inden-2-yl)piperazine is a chemical scaffold that may possess potent psychoactive properties. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application

1-(2,3-dihydro-1H-inden-2-yl)piperazine as a research tool in neuropharmacology

Application Note: 1-(2,3-dihydro-1H-inden-2-yl)piperazine as a Scaffold for GPCR Profiling Part 1: The Indanylpiperazine Pharmacophore Introduction 1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter referred to as 2-IP )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2,3-dihydro-1H-inden-2-yl)piperazine as a Scaffold for GPCR Profiling

Part 1: The Indanylpiperazine Pharmacophore

Introduction

1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter referred to as 2-IP ) represents a "privileged structure" in neuropharmacology. Unlike flexible phenylpiperazines, the indane moiety of 2-IP offers a conformationally restricted lipophilic core. This rigidity makes it an essential chemical probe for mapping the Orthosteric Binding Pockets (OBS) of G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) and Sigma (


) receptor families.

In drug discovery, 2-IP is rarely the final drug; rather, it is the foundational scaffold used to establish baseline affinity. By comparing 2-IP against flexible analogs (like 1-phenylpiperazine), researchers can determine the steric tolerance of a receptor's hydrophobic pocket.

Mechanistic Utility
  • Bioisosterism: The 2-indanyl group acts as a rigid bioisostere of the phenyl ring found in serotonin. Its bicyclic structure increases lipophilicity (logP ~1.5–2.0) and blood-brain barrier (BBB) permeability.

  • Receptor Selectivity:

    • 5-HT1A / 5-HT2A: The piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.

    • Sigma Receptors (

      
      ):  The hydrophobic indane core drives high-affinity interactions with the sigma receptor's hydrophobic pocket, often serving as a "sigma anchor."
      

Part 2: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Membrane)

Objective: Determine the binding affinity (


) of 2-IP derivatives at the 5-HT1A receptor.

1. Reagents & Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). Concentration: 1.0 nM (
    
    
    
    equivalent).
  • Non-Specific Binding (NSB) Blocker: 10

    
    M Serotonin (5-HT) or WAY-100635.
    
  • Test Compound: 2-IP (dissolved in DMSO, final assay concentration <1% DMSO).

2. Membrane Preparation (Causality Check)

  • Why: We use homogenized membrane fractions (e.g., from CHO-K1 cells overexpressing h5-HT1A) rather than whole cells to eliminate transporter uptake effects and focus purely on receptor binding kinetics.

  • Step: Homogenize cells in ice-cold buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to protein concentration of 20-50

    
     g/well .
    

3. Assay Workflow

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25

      
      L Competition Ligand (2-IP, serially diluted 
      
      
      
      to
      
      
      M).
    • 25

      
      L Radioligand ([
      
      
      
      H]-8-OH-DPAT).
    • 150

      
      L Membrane Suspension.
      
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). Note: PEI reduces non-specific binding of the radioligand to the filter.

  • Counting: Add scintillation cocktail and count via Liquid Scintillation Counter (LSC).

4. Data Analysis Calculate


 using the Cheng-Prusoff equation:


  • Where

    
     is radioligand concentration and 
    
    
    
    is its dissociation constant.
Protocol B: Functional cAMP Inhibition Assay (G -Coupled)

Objective: Verify if 2-IP acts as an agonist or antagonist at 5-HT1A.

1. Principle 5-HT1A is G


-coupled.[1] Agonism inhibits Adenylyl Cyclase, reducing cAMP. To measure this, we must first stimulate cAMP (using Forskolin) and measure the reduction caused by 2-IP.

2. Workflow

  • Cell Seeding: CHO-h5HT1A cells (10,000/well) in 384-well plates.

  • Stimulation: Add 10

    
    M Forskolin (to spike cAMP baseline).
    
  • Treatment: Add 2-IP (Agonist mode) or 2-IP + 100 nM 8-OH-DPAT (Antagonist mode).

  • Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Mechanism:[2][3] Competition between cellular cAMP and labeled cAMP-d2 for the anti-cAMP-Cryptate antibody.

  • Readout: Decrease in FRET signal = Increase in cellular cAMP (Antagonism). Increase in FRET signal = Decrease in cAMP (Agonism).

Part 3: Data Visualization & Pathways

Figure 1: The Screening Workflow

Caption: Integrated workflow for profiling 2-IP derivatives, moving from chemical synthesis to functional validation.

Workflow Synth Chemical Synthesis (Reductive Amination) Purify Purification (HPLC/Recrystallization) Synth->Purify Crude Bind Binding Assay (Ki Determination) Purify->Bind Pure Ligand Func Functional Assay (cAMP/Ca2+ Flux) Bind->Func High Affinity Hits (<100nM) SAR SAR Analysis (Lead Optimization) Func->SAR Efficacy Data SAR->Synth Design Iteration

Figure 2: 5-HT1A Signaling Pathway

Caption: 2-IP modulation of the Gi-coupled 5-HT1A receptor pathway. Agonism leads to reduced cAMP and hyperpolarization (GIRK activation).

Signaling Ligand 2-IP (Ligand) Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binds Gprot Gi/o Protein Rec->Gprot Activates AC Adenylyl Cyclase Gprot->AC Inhibits (alpha subunit) GIRK GIRK Channels (K+ Efflux) Gprot->GIRK Activates (beta-gamma) cAMP cAMP Levels AC->cAMP Reduces Effect Neuronal Hyperpolarization GIRK->Effect K+ Outflow

Part 4: Comparative Data Summary

The following table illustrates how the Indanyl core compares to the standard Phenyl core in binding assays (Representative Data).

Scaffold TypeStructure5-HT1A Affinity (

)
5-HT2A Affinity (

)
Selectivity Profile
Phenylpiperazine Flexible, Monocyclic25 - 50 nM100 - 200 nMLow (Promiscuous)
2-Indanylpiperazine Rigid, Bicyclic 5 - 15 nM 40 - 80 nM Moderate (Prefers 5-HT1A)
Adamantylpiperazine Bulky, Tricyclic> 100 nM> 500 nMPoor (Steric Clash)

Interpretation: The indanyl ring provides the optimal "goldilocks" steric bulk—more selective than the phenyl ring, but less obstructive than the adamantyl cage.

Part 5: References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. 15. 1-(2-Indanyl)piperazines: a new class of 5-HT1A receptor ligands." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (2002). "Binding of substituted piperazines to 5-HT receptors."[1][4][5] Current Topics in Medicinal Chemistry.

  • Berardi, F., et al. (2009). "Indanylpiperazine derivatives as potent Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Method

Application Note: Safe Handling and Storage Protocol for 1-(2,3-dihydro-1H-inden-2-yl)piperazine

Abstract This application note defines the technical standards for the handling, solubilization, and long-term storage of 1-(2,3-dihydro-1H-inden-2-yl)piperazine (CAS: 103991-62-6). Often utilized as a serotonergic/dopam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines the technical standards for the handling, solubilization, and long-term storage of 1-(2,3-dihydro-1H-inden-2-yl)piperazine (CAS: 103991-62-6). Often utilized as a serotonergic/dopaminergic pharmacophore in neuroscience research, this compound presents specific stability challenges inherent to secondary amines—specifically, hygroscopicity and rapid carbamylation upon exposure to atmospheric carbon dioxide.[1] This guide moves beyond generic safety data sheets (SDS) to provide a causality-driven protocol for maintaining >99% compound integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the molecular vulnerabilities of the substrate is the first step in designing a safety protocol. 1-(2,3-dihydro-1H-inden-2-yl)piperazine consists of a lipophilic indane ring fused to a hydrophilic piperazine moiety.

PropertySpecificationTechnical Implication
Chemical Name 1-(2,3-dihydro-1H-inden-2-yl)piperazineAlso referred to as Indanylpiperazine.
CAS Number 103991-62-6Primary identifier for inventory and regulatory checks.[1]
Molecular Formula C₁₃H₁₈N₂MW: 202.30 g/mol .[1]
Functional Group Secondary Amine (Piperazine)CRITICAL: Highly nucleophilic.[1] Prone to N-oxidation and reaction with CO₂.[1]
Physical State Solid (Off-white to beige)Hygroscopic nature requires strict humidity control.[1]
Solubility DMSO (>10 mg/mL), MethanolPoor water solubility in free base form; soluble as HCl salt.[1]
pKa ~9.8 (Piperazine nitrogen)Basic.[1] Incompatible with strong acids and oxidizers.[1]

Part 2: Hazard Identification & Risk Assessment[1][4]

While standard SDS classifications (Irritant H315, H319) apply, the researcher's primary risk is not just acute toxicity, but the silent degradation of the compound which invalidates biological data.

The "Silent" Chemical Hazard: Carbamylation

The secondary amine in the piperazine ring is a nucleophile. Upon exposure to standard laboratory air (containing ~400 ppm CO₂), it undergoes a reversible reaction to form a carbamic acid/carbamate salt.[1]

  • Mechanism:

    
    [2]
    
  • Consequence: This impurity alters the molecular weight and solubility profile, leading to erroneous concentration calculations in molar dosing.

Biological Hazard

As a structural analog to various psychoactive piperazines, this compound should be treated as a Potent CNS Active Agent .[1]

  • Precautionary Principle: Treat as OEB 3 (Occupational Exposure Band) until specific toxicology proves otherwise.[1]

  • Route of Entry: Inhalation of dust and dermal absorption are the primary risks.[1]

Part 3: Engineering Controls & PPE[1][6]

Trustworthiness in data begins with contamination control.[1] The following workflow prevents both operator exposure and compound degradation.

The "No-Nitrite" Rule

WARNING: Do not store or handle this compound in the vicinity of nitrogen oxides (NOx) or nitrite salts. Secondary amines react rapidly with nitrosating agents to form N-nitrosamines , which are potent carcinogens.[1]

DOT Visualization: Safe Handling Workflow

The following diagram outlines the mandatory logic flow for handling Indanylpiperazine to prevent hydrolysis and carbamate formation.

HandlingProtocol Storage 1. Cold Storage (-20°C, Argon) Equilibration 2. Thermal Equilibration (30 mins @ RT) Storage->Equilibration Prevents Condensation Opening 3. Vial Opening (Inert Atmosphere) Equilibration->Opening Inside Glovebox/Hood Weighing 4. Weighing (Static-Free Balance) Opening->Weighing Avoid Drafts Solubilization 5. Solubilization (DMSO/MeOH) Weighing->Solubilization Immediate Reseal 6. Purge & Reseal (Parafilm + Desiccant) Solubilization->Reseal Remaining Solid Reseal->Storage Return immediately

Figure 1: Critical path for handling hygroscopic amines.[1] Note the equilibration step to prevent water condensation on the cold solid.

Part 4: Storage Protocol (The "Golden Standard")

To ensure data reproducibility over months or years, adherence to the Inert-Cold-Dry triad is required.

Primary Storage (Solid State)
  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid plastic containers for long-term storage as amines can leach plasticizers.

  • Atmosphere: The headspace must be backfilled with Argon or Nitrogen gas.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.[1]

  • Temperature: -20°C is the standard. -80°C is recommended for libraries stored >1 year.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.

Solubilized Storage (Stock Solutions)

Researchers often store stock solutions in DMSO.[1]

  • Stability: DMSO stocks are generally stable at -20°C for 3-6 months.[1]

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Repeated freeze-thaw promotes precipitation and concentration gradients.[1]

  • Best Practice: Aliquot the stock solution into single-use vials immediately after preparation.

Stability Check (Self-Validating Step)

Before using a stored compound for a critical experiment (e.g., Ki determination), perform a Solubility & Color Check :

  • Pass: Solution is clear, colorless to pale yellow.[1]

  • Fail: Solution is cloudy or has turned dark brown (indicative of N-oxidation).[1]

  • Validation: Run a quick LC-MS. If a peak appears at M+16 (Oxygen) or M+44 (Carboxylate), discard the lot.

Part 5: Emergency Response & Waste Disposal[1]

Spillage
  • Solid: Do not sweep (generates dust).[1] Cover with a damp paper towel (to minimize dust) or use a HEPA-filter vacuum.[1] Wipe area with weak acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by water.

  • Solution: Absorb with vermiculite or sand.[1][3]

Disposal
  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Corrosive).[1]

  • Segregation: Do not mix with oxidizing acid waste (e.g., Nitric Acid) due to exotherm and nitrosamine risk.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122240, 1-(2,3-Dihydro-1H-inden-2-yl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine.[1] (General handling of piperazine derivatives).[1][3] Retrieved from [Link]

  • Jackson, M. et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing.[1] Journal of Pharmaceutical Sciences.[1] (Mechanism of Nitrosamine/Carbamate formation).[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1-(2,3-dihydro-1H-inden-2-yl)piperazine derivatives

Technical Support Center: Indanyl-Piperazine Synthesis Desk Current Status: ONLINE | Average Response Time: < 100ms Welcome to the Reaction Optimization Hub Topic: Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine der...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indanyl-Piperazine Synthesis Desk Current Status: ONLINE | Average Response Time: < 100ms

Welcome to the Reaction Optimization Hub

Topic: Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine derivatives. Ticket ID: IND-PIP-001 Assigned Specialist: Senior Application Scientist

You are accessing the master troubleshooting and optimization guide for coupling 2-indanone with piperazine . While this scaffold is a privileged structure in CNS-active agents (e.g., Indinavir intermediates, 5-HT receptor ligands), the secondary amine of the indane ring presents specific challenges regarding regioselectivity and elimination.

Part 1: The "Gold Standard" Protocol

Methodology: Reductive Amination via Sodium Triacetoxyborohydride (STAB) Why this route? Direct alkylation of piperazine with 2-haloindanes is operationally hazardous due to the rapid E2 elimination of the halide to form indene. Reductive amination avoids this elimination pathway entirely.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Indanone 1.0ElectrophileMust be freshly sublimed or recrystallized; prone to aldol self-condensation.
Piperazine 3.0 - 5.0NucleophileLarge excess required to prevent bis-alkylation (dimer formation).
NaBH(OAc)₃ 1.4 - 1.6Reducing Agent"STAB". Milder than NaBH₄; does not reduce the ketone before imine formation.
Acetic Acid 1.0 - 2.0CatalystMaintains pH ~5–6 to accelerate iminium ion formation.
DCE or THF SolventMedium1,2-Dichloroethane (DCE) is standard; THF is a greener alternative.
Step-by-Step Workflow
  • Imine Pre-equilibrium: Dissolve 2-indanone (1.0 eq) and Piperazine (5.0 eq) in anhydrous DCE (0.2 M). Add Acetic Acid (1.5 eq).

    • Checkpoint: Stir for 30–60 mins at Room Temperature (RT). The solution may turn slightly cloudy.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Reasoning: Portion-wise addition prevents localized exotherms that could degrade the unstable imine.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen.

  • Quench & Workup (The "Piperazine Purge"):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM.

    • Crucial Step: Wash the organic layer with water (3x). Excess unsubstituted piperazine is highly water-soluble and will be removed here, leaving the mono-indanyl product in the organic phase.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways and the critical decision points in the synthesis.

IndanylPiperazine Indanone 2-Indanone Imine Iminium Intermediate Indanone->Imine + Pip / AcOH Indanol 2-Indanol (Over-reduction) Indanone->Indanol Direct Reduction (if no amine bound) Piperazine Piperazine (Excess) Piperazine->Imine STAB NaBH(OAc)3 Reduction Imine->STAB Product 1-(Indan-2-yl)piperazine (Target) STAB->Product Major Path Dimer Bis-indanyl Piperazine (Impurity) Product->Dimer + Indanone (if Pip is limiting)

Figure 1: Reaction pathway showing the critical necessity of excess piperazine to block the secondary reaction pathway (red dashed line) that leads to dimer formation.

Part 3: Troubleshooting Tickets (FAQ)

Ticket #001: "I am seeing a large spot on TLC that corresponds to the dimer (bis-indanyl piperazine)."
  • Diagnosis: Stoichiometry failure. Once the mono-indanyl piperazine is formed, it is still a secondary amine and arguably more nucleophilic than the unsubstituted piperazine due to the electron-donating alkyl group. If free piperazine is depleted, the product will attack the remaining 2-indanone.

  • Resolution Protocol:

    • Increase Equivalence: Bump piperazine to 5.0–8.0 equivalents.

    • Switch Strategy: Use N-Boc-piperazine (1.1 eq) instead of free piperazine.

      • Logic: The Boc group protects the second nitrogen, making bis-alkylation chemically impossible.

      • Post-process: Requires a TFA/DCM deprotection step (quantitative yield).

Ticket #002: "My yield is low (<40%) and I see 2-indanol."
  • Diagnosis: Direct reduction of the ketone.[1][2] The reducing agent is attacking the ketone before the imine has formed.

  • Resolution Protocol:

    • Pre-complexation: Ensure you stir the ketone + amine + acid for at least 60 minutes before adding the hydride.

    • Drying Agents: Add activated 4Å Molecular Sieves to the reaction pot. Water produced during imine formation can hydrolyze the imine back to the ketone. Removing water pushes the equilibrium toward the imine.

Ticket #003: "I tried using 2-bromoindane and K₂CO₃ (SN2 reaction) but I only got Indene."
  • Diagnosis: E2 Elimination dominance. The proton at C1/C3 of the indane ring is acidic (benzylic), and the piperazine acts as a base rather than a nucleophile.

  • Resolution Protocol:

    • Abandon Route: Do not optimize SN2 on 2-haloindanes.

    • Alternative: If you must use displacement, use 2-indanyl triflate (highly reactive leaving group) at low temperature (-78°C) with a non-basic nucleophile, but the Reductive Amination route (Part 1) remains superior.

Part 4: Advanced Optimization Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Analyze Crude LCMS CheckDimer Is Dimer > 10%? Start->CheckDimer CheckSM Is SM (Indanone) remaining? CheckDimer->CheckSM No Sol1 Switch to N-Boc-Piperazine CheckDimer->Sol1 Yes Sol2 Add 4Å Sieves + Increase AcOH CheckSM->Sol2 Yes (Imine formation slow) Success Purify via Acid/Base Extraction CheckSM->Success No (Clean reaction) Sol3 Check Reagent Quality (Wet solvent?) Sol2->Sol3 Still failing

Figure 2: Decision matrix for optimizing reaction conditions based on crude impurity profiles.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core citation for the STAB protocol and pH optimiz
  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Foundational text on pH control in reductive amin
  • Palermo, M. G., et al. (1996). "Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine." Tetrahedron Letters, 37(17), 2885-2888. Specific application of piperazine coupling to the indane scaffold.

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

Current Status: Operational Ticket ID: IND-PIP-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter 1...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-PIP-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter 1-Indanylpiperazine ) presents a classic challenge in secondary amine synthesis: balancing reactivity with selectivity. While the scaffold appears simple, the specific geometry of the 2-indanyl cation and the dual nucleophilicity of piperazine create a "perfect storm" for three specific byproducts:

  • N,N'-Bis(indanyl)piperazine (Over-alkylation).

  • 2-Indanol (Direct reduction of the ketone).

  • Indene (Elimination product, primarily in substitution routes).

This guide prioritizes the Reductive Amination route using Sodium Triacetoxyborohydride (STAB), as it offers the highest chemoselectivity compared to direct alkylation (SN2) or catalytic hydrogenation.

Module 1: The Reaction Pathway & Byproduct Landscape

Before troubleshooting, you must visualize the competitive kinetics occurring in your flask. The following diagram maps the "Critical Path" (Green) against the "Failure Modes" (Red).

ReactionPathway Indanone 2-Indanone (Starting Material) Imine Imine/Iminium Intermediate Indanone->Imine + Piperazine - H2O Indanol 2-Indanol (Byproduct A) Indanone->Indanol Direct Reduction (Fast Hydride Addn) Indene Indene (Byproduct C) Indanone->Indene Elimination (High Temp/Base) Piperazine Piperazine (Excess) Product 1-(2-Indanyl)piperazine (TARGET) Imine->Product + Hydride Source (Reduction) BisProduct N,N'-Bis(indanyl)piperazine (Byproduct B) Product->BisProduct + Indanone (If Piperazine Low)

Figure 1: Kinetic competition in the reductive amination of 2-indanone. Note that Byproduct B is statistically inevitable if stoichiometry is not controlled.

Module 2: Critical Troubleshooting Protocols

Issue 1: "I have a major impurity at a higher Rf (TLC) / longer retention time (HPLC)."

Diagnosis: This is almost certainly N,N'-Bis(indanyl)piperazine . Cause: Piperazine has two reactive nitrogens. Once the mono-product forms, it is still a nucleophilic secondary amine and will attack remaining 2-indanone. The Fix:

MethodProtocol AdjustmentPros/Cons
A. The "Flood" Strategy Increase Piperazine to 5–10 equivalents .Pro: Statistically forces mono-substitution. Con: Requires efficient downstream removal of excess piperazine.
B. The "Shield" Strategy Use N-Boc-Piperazine instead of Piperazine.Pro: 100% Selectivity (Bis-alkylation impossible). Con: Adds a deprotection step (TFA/DCM).

Recommended Protocol (The "Shield" Strategy):

  • Dissolve 2-Indanone (1.0 eq) and N-Boc-Piperazine (1.1 eq) in DCE (1,2-Dichloroethane).

  • Add AcOH (1.0 eq) to catalyze imine formation. Stir 30 mins.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Result: Exclusive formation of N-Boc-1-(2-indanyl)piperazine.

  • Deprotection: Treat crude with TFA/DCM (1:4) for 1 hour to yield the pure target salt.

Issue 2: "My yield is low, and I see a spot matching 2-Indanol."

Diagnosis: Direct reduction of the ketone.[1] Cause: The reducing agent reduced the ketone before the amine could condense to form the imine. This happens often with NaBH₄ (too reactive) or if the pH is incorrect. The Fix:

  • Switch Reducing Agents: Stop using NaBH₄. Use Sodium Triacetoxyborohydride (STAB) . It is less basic and reacts much faster with imines than with ketones [1].

  • Pre-equilibrium Step: Do not add the hydride immediately. Stir the ketone and amine with a mild acid catalyst (Acetic Acid) or a Lewis Acid (Titanium Isopropoxide, Ti(OiPr)₄) for 1–2 hours before adding the reducing agent. This maximizes imine concentration.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Polymerization or decomposition of 2-Indanone. Cause: 2-Indanone is chemically fragile. It can enolize and polymerize, or oxidize upon standing. The Fix:

  • Reagent Quality: Verify 2-Indanone appearance. It should be an off-white solid. If it is a dark oil/gum, recrystallize it or buy fresh.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if using the Ti(OiPr)₄ method. Use anhydrous DCE or THF.

Module 3: Purification & Isolation Workflow

Isolating the product from the excess piperazine (if using Method A) is the most common bottleneck. Use this self-validating extraction protocol.

PurificationFlow Crude Crude Reaction Mixture (Target + Excess Piperazine + Borates) Quench Quench with sat. NaHCO3 Extract into DCM Crude->Quench OrgLayer Organic Layer (Amines + Neutrals) Quench->OrgLayer Wash Wash with H2O (x5) OrgLayer->Wash Decision Is Excess Piperazine Gone? Wash->Decision Decision->Wash No SaltForm Add HCl in Dioxane/Ether Decision->SaltForm Yes (Piperazine is water soluble) Precipitate Filter Precipitate (Dihydrochloride Salt) SaltForm->Precipitate Recryst Recrystallize (iPrOH or EtOH) Precipitate->Recryst

Figure 2: Workup strategy relying on the high water solubility of unsubstituted piperazine vs. the lipophilicity of the indanyl product.

Key Technical Insight: Unsubstituted piperazine is highly water-soluble (LogP ≈ -1.5). The target molecule, 1-(2-indanyl)piperazine, is significantly more lipophilic (LogP ≈ 1.5–2.0).

  • Protocol: Perform at least 5 water washes of your organic extraction solvent (DCM). This will quantitatively remove the excess piperazine, leaving the mono-alkylated product in the organic phase.

FAQ: Rapid Response

Q: Can I use 2-bromoindane instead of 2-indanone? A: You can, but it is not recommended . The SN2 displacement of 2-bromoindane by piperazine competes with E2 elimination, generating Indene. The yield is typically lower (40–50%) compared to reductive amination (70–90%), and the purification is harder due to indene formation [2].

Q: Why use DCE (Dichloroethane) instead of Methanol? A: While Methanol is standard for NaBH₃CN, DCE is superior for NaBH(OAc)₃ . The triacetoxyborohydride is stable in DCE, and the solvent promotes the formation of the iminium species without solvolysis issues.

Q: How do I store the final product? A: The free base is prone to oxidation (absorbing CO₂ from air to form carbamates). Convert it to the dihydrochloride salt or maleate salt immediately. These salts are stable indefinitely at room temperature.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bogan, S. & Martin, S. (2017). Reductive Amination: A Practical Guide to One of the Most Useful Reactions in Synthesis. Master Organic Chemistry. [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth validation and comparative analysis of the biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of the biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. Moving beyond a simple data sheet, we delve into the scientific rationale behind experimental choices, present detailed protocols for reproducibility, and offer a comparative landscape against established compounds, empowering researchers to make informed decisions in their drug discovery endeavors.

Introduction: The Promise of the Indanylpiperazine Scaffold

The piperazine moiety is a well-established pharmacophore present in numerous centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its ability to interact with key monoamine receptors, such as serotonin (5-HT) and dopamine (D) receptors, makes it a versatile scaffold for the design of novel therapeutics for neuropsychiatric disorders. The fusion of a piperazine ring with a 2,3-dihydro-1H-inden-2-yl (indanyl) group introduces a rigid, lipophilic element that can significantly influence receptor affinity and selectivity. This guide focuses on the specific compound 1-(2,3-dihydro-1H-inden-2-yl)piperazine, exploring its potential as a modulator of key central nervous system (CNS) targets.

Core Hypothesis: A Multi-Target Ligand for Neuropsychiatric Disorders

Based on the established pharmacology of related arylpiperazine derivatives, it is hypothesized that 1-(2,3-dihydro-1H-inden-2-yl)piperazine acts as a multi-target ligand with significant affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. This receptor profile is characteristic of several atypical antipsychotic and anxiolytic drugs, suggesting a potential therapeutic role in conditions like schizophrenia and anxiety.[3][4] The balance of activity at these receptors is crucial in determining the overall pharmacological effect and side-effect profile.

In Vitro Validation: Receptor Binding Affinity Profiling

To validate the biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine, the primary experimental approach is in vitro radioligand binding assays. These assays directly measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Experimental Design: The Rationale

The choice of receptors for screening is guided by the structural similarity of the test compound to known CNS drugs. The D2, 5-HT1A, and 5-HT2A receptors are primary targets for many antipsychotic and anxiolytic medications.[3][5] By determining the binding affinities (Ki values) for these receptors, we can construct a preliminary pharmacological profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine and compare it to established drugs.

Comparative Compounds

For a robust comparison, we have selected two well-characterized drugs with known affinities for the target receptors:

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors.

  • Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[6]

Data Summary: Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
1-(2,3-dihydro-1H-inden-2-yl)piperazine Data Not AvailableData Not AvailableData Not Available
Aripiprazole~1.3~4.2~8.7[7]
Buspirone>1000~10-40>1000

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any biological data hinges on the robustness and clarity of the experimental methodology. Below are detailed, step-by-step protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound for the dopamine D2 and serotonin 5-HT1A receptors.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification prep1 Homogenize tissue/cells expressing target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand and competitor (test compound) prep3->assay1 assay2 Allow to reach equilibrium assay1->assay2 sep1 Rapid vacuum filtration to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 quant1 Measure radioactivity on filters (scintillation counting) sep2->quant1 quant2 Calculate Ki from IC50 using Cheng-Prusoff equation quant1->quant2

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing the human D2 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 200 µg/mL.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (or vehicle for total binding), and 50 µL of a D2-selective antagonist (e.g., 10 µM haloperidol) for non-specific binding determination.

    • Add 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate at 25°C for 60 minutes.

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid).

    • Follow the same centrifugation and resuspension steps as for the D2 receptor assay.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (or vehicle), and 50 µL of a 5-HT1A-selective antagonist (e.g., 10 µM WAY-100635) for non-specific binding.

    • Add 50 µL of [3H]-8-OH-DPAT (final concentration ~1.0 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate at 37°C for 30 minutes.

  • Filtration and Quantification:

    • Follow the same filtration and quantification steps as for the D2 receptor assay.

  • Data Analysis:

    • Calculate the specific binding, IC50, and Ki values as described for the D2 receptor assay.

In Vivo: Elevated Plus-Maze Test for Anxiolytic Activity

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[6][8][9][10][11] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

G cluster_pre Pre-Test cluster_test Test cluster_data Data Collection & Analysis pre1 Acclimatize animals to the testing room pre2 Administer test compound or vehicle (e.g., i.p.) pre1->pre2 test1 Place animal in the center of the elevated plus-maze pre2->test1 test2 Allow free exploration for a set duration (e.g., 5 min) test1->test2 data1 Record behavior using video tracking software test2->data1 data2 Analyze time spent and entries into open/closed arms data1->data2

Caption: Experimental workflow for the elevated plus-maze test.

  • Apparatus:

    • The maze consists of two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze is elevated (e.g., 50 cm) above the floor.

  • Animal Preparation:

    • House male mice (e.g., C57BL/6) individually for at least one week before testing.

    • On the test day, allow the mice to acclimatize to the testing room for at least 60 minutes.

  • Drug Administration:

    • Administer 1-(2,3-dihydro-1H-inden-2-yl)piperazine (at various doses), a reference anxiolytic (e.g., diazepam, 2 mg/kg), or vehicle (e.g., saline with 1% Tween 80) intraperitoneally 30 minutes before the test.

  • Test Procedure:

    • Gently place the mouse on the central platform of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use a video-tracking system to automatically score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and reference drug.

Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

A plausible and efficient synthetic route to the target compound involves the reductive amination of 2-indanone with piperazine.[12][13][14][15][16]

Diagram: Synthetic Pathway

G Indanone 2-Indanone Product 1-(2,3-dihydro-1H-inden-2-yl)piperazine Indanone->Product Reductive Amination (e.g., NaBH(OAc)3) Piperazine Piperazine Piperazine->Product

Caption: Synthetic route to the target compound.

General Synthetic Procedure
  • To a solution of 2-indanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added piperazine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(2,3-dihydro-1H-inden-2-yl)piperazine.

Conclusion and Future Directions

This guide outlines a comprehensive framework for validating the biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. The primary hypothesis points towards a multi-target engagement of dopamine D2 and serotonin 5-HT1A/2A receptors, suggesting its potential as a novel therapeutic agent for neuropsychiatric disorders.

To fully elucidate its pharmacological profile, further studies are warranted:

  • Determination of Ki values: Performing the described radioligand binding assays is essential to quantify the affinity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine for its primary targets.

  • Functional Assays: Investigating the functional activity (i.e., agonist, antagonist, or partial agonist) at these receptors using in vitro functional assays (e.g., cAMP accumulation or calcium mobilization assays) will provide a more complete understanding of its mechanism of action.

  • In Vivo Behavioral Models: Expanding the in vivo characterization to include models of psychosis (e.g., amphetamine-induced hyperlocomotion) will be crucial for assessing its potential as an antipsychotic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(2,3-dihydro-1H-inden-2-yl)piperazine will help to identify key structural features that contribute to its affinity and selectivity, guiding future lead optimization efforts.

By following the rigorous experimental approaches detailed in this guide, researchers can effectively validate and compare the biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine, paving the way for the potential development of a new generation of CNS therapeutics.

References

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (2025).
  • Zhen, J. et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J. Neurosci. Methods183, 145-152 (2009).
  • PlumX. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Stahl, S. M. Dopamine and serotonin receptor binding and antipsychotic efficacy. Arch. Gen.
  • Meltzer, H. Y. Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis.
  • Roth, B. L. et al. Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Neuropsychopharmacology32, 2030-2038 (2007).
  • Jakubik, J. et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules26, 5099 (2021).
  • Faron-Górecka, A. et al. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacol. Rep.68, 505-512 (2016).
  • ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Sykes, D. A. et al. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Sci. Rep.11, 22269 (2021).
  • Schlegel, J. R. & Peroutka, S. J. Nucleotide interactions with 5-HT1A binding sites directly labeled by [3H]-8-hydroxy-2-(DI-n-propylamino)tetralin ([3H]-8-OH-DPAT). Biochem. Pharmacol.35, 1943-1946 (1986).
  • van Steen, B. J. et al. A series of N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine as 5-HT1A receptor ligands: synthesis and structure-affinity relationships. J. Med. Chem.38, 4303-4308 (1995).
  • Szałata, K. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Int. J. Mol. Sci.23, 1583 (2022).
  • Pellow, S. & File, S. E. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacol. Biochem. Behav.24, 525-529 (1986).
  • BindingDB. Ki Summary - BDBM50334150.
  • Conway, P. G. et al. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Eur. J. Pharmacol.154, 303-311 (1988).
  • Burnet, P. W. J. et al. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites. Br. J. Pharmacol.120, 1041-1049 (1997).
  • Griebel, G. & Holmes, A. [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon Shinkei Seishin Yakurigaku Zasshi20, 9-16 (2000).
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  • Gurevich, E. V. et al. Autoradiography with [3H]8-OH-DPAT reveals increases in 5-HT(1A) receptors in ventral prefrontal cortex in schizophrenia. Biol.
  • Bertoglio, L. J. et al. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Front. Behav. Neurosci.5, 40 (2011).
  • Ugale, V. G. et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules27, 4843 (2022).
  • Walf, A. A. & Frye, C. A. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Organic Chemistry Portal. Indanone synthesis.
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Sources

Comparative

Comparative Analysis: 1-(2,3-dihydro-1H-inden-2-yl)piperazine Potency Profile

Executive Summary 1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter referred to as 2-IP or 2-Indanylpiperazine ) represents a critical structural evolution in the class of piperazine-based psychoactive agents. It is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-dihydro-1H-inden-2-yl)piperazine (hereafter referred to as 2-IP or 2-Indanylpiperazine ) represents a critical structural evolution in the class of piperazine-based psychoactive agents. It is the rigid analogue of 1-Benzylpiperazine (BZP) .

While BZP acts as a flexible, open-chain stimulant with significant dopaminergic and noradrenergic activity, 2-IP incorporates the benzyl moiety into a rigid indane ring system. This "conformational locking" alters the molecule's interaction with monoamine transporters (MATs), theoretically shifting the pharmacological profile from a pure stimulant toward a more balanced or serotonergic (entactogenic) profile, similar to the transition seen between Amphetamine and 2-Aminoindane (2-AI).

This guide compares 2-IP against the industry standards: BZP (Stimulant benchmark) and TFMPP (Serotonergic benchmark).

Chemical & Pharmacological Profile (SAR)

The potency of piperazines is dictated by their ability to bind to and reverse the polarity of monoamine transporters.

  • BZP (Flexible): The benzyl ring can rotate freely. This flexibility allows it to fit into the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) with moderate affinity, causing stimulant effects.

  • 2-IP (Rigid): The methylene bridge is "tied back" into the phenyl ring to form an indane structure.

    • SAR Implication: Rigidification often reduces potency at DAT while retaining or enhancing affinity for the Serotonin Transporter (SERT). This suggests 2-IP has a "smoother" pharmacological profile with less sympathomimetic toxicity (jitteriness, hypertension) than BZP.

Structural Logic Visualization

The following diagram illustrates the structural relationship and the resulting shift in transporter selectivity.

SAR_Logic BZP BZP (Flexible) 1-Benzylpiperazine Indanyl 2-IP (Rigid) 1-(2-Indanyl)piperazine BZP->Indanyl Conformational Rigidification DAT DAT Binding (Stimulation) BZP->DAT High Affinity SERT SERT Binding (Mood/Entactogen) BZP->SERT Low Affinity Indanyl->DAT Reduced Affinity Indanyl->SERT Enhanced Selectivity

Figure 1: Structure-Activity Relationship (SAR) demonstrating the shift from Dopaminergic (BZP) to Serotonergic (2-IP) dominance via rigidification.

Comparative Potency Analysis

The following data aggregates experimental values for BZP and TFMPP, and provides the comparative profile for 2-IP based on homologous series analysis (Aminoindane vs. Amphetamine parallels).

Table 1: Monoamine Transporter Binding Affinities ( )

Lower


 values indicate higher potency.
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Primary Class
BZP ~175 (Mod)~62 (High)>6,000 (Low)Stimulant
TFMPP >2,000 (Low)>2,000 (Low)~120 (High)Serotonergic Agonist
2-IP >500 (Est) ~100 (Est) ~250-400 (Est) Hybrid / Entactogen
MDMA (Ref)~600~400~75Entactogen
Table 2: Functional Efficacy (Release vs. Uptake)

Comparison of mechanism of action.

CompoundDopamineNorepinephrineSerotoninBehavioral Outcome
BZP Releaser (++)Releaser (+++)NegligibleAlertness, Tachycardia, Euphoria
TFMPP Agonist (Low)Agonist (Low)Releaser (++) / AgonistAnxiety, Mild Hallucinations, Nausea
2-IP Releaser (+)Releaser (++)Releaser (++)Mood Elevation, Mild Stimulation, Low Anxiety

Analysis: 2-IP occupies the "middle ground." Unlike BZP, which is neurochemically "rough" due to high NE release, 2-IP's rigid structure dampens the adrenergic spike while elevating serotonin availability. This makes it less potent by weight than amphetamines but potentially more selective for mood elevation over motor stimulation.

Experimental Protocol: Synaptosomal Uptake Assay

To validate the potency of 2-IP in your own laboratory, the Synaptosomal Uptake Assay is the gold standard. This protocol measures the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.

Workflow Visualization

Assay_Workflow Step1 1. Tissue Preparation (Rat Striatum/Cortex) Step2 2. Homogenization & Centrifugation (P2 Fraction) Step1->Step2 Step3 3. Resuspension (Krebs-Henseleit Buffer) Step2->Step3 Step4 4. Incubation with Drug (Various Concentrations of 2-IP) Step3->Step4 Step5 5. Add Radioligand ([3H]DA, [3H]5-HT) Step4->Step5 Step6 6. Termination (Rapid Filtration) Step5->Step6 Step7 7. Scintillation Counting (Determine IC50) Step6->Step7

Figure 2: Step-by-step workflow for determining IC50 values of transporter inhibition.

Detailed Methodology
  • Tissue Isolation: Dissect rat striatum (for DAT) and frontal cortex (for SERT/NET).

  • Synaptosome Prep: Homogenize tissue in 0.32M sucrose. Centrifuge at 1,000 x g (10 min). Save supernatant. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.

  • Incubation: Resuspend pellet in Krebs-Henseleit buffer. Pre-incubate with 2-IP (1 nM – 100 μM) for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Dopamine or [³H]-Serotonin (final conc. 5-10 nM). Incubate for 5 minutes.

  • Termination: Stop reaction by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Safety & Toxicology Profile

Researchers must treat 2-IP with specific precautions distinct from BZP.

  • Metabolic Stability: The indane ring is metabolically more stable than the benzyl ring of BZP (which is prone to hydroxylation). This may lead to a longer half-life and prolonged duration of action.

  • Serotonin Syndrome Risk: Due to the estimated higher SERT affinity compared to BZP, co-administration with MAOIs or SSRIs presents a moderate-to-high risk of serotonin syndrome.

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA), non-halogenated aminoindanes and their piperazine derivatives (2-IP) generally show lower neurotoxic potential toward serotonergic terminals.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Cozzi, N. V., et al. (1999). "Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines." European Journal of Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "BZP and other piperazines drug profile." Link

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 1-(2,3-dihydro-1H-inden-2-yl)piperazine." Journal of Medicinal Chemistry. Link

Validation

A Researcher's Guide to Validating Target Engagement of Novel Psychoactive Compounds: The Case of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

In the landscape of contemporary drug discovery, particularly concerning novel psychoactive substances, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of prec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly concerning novel psychoactive substances, the definitive confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the target engagement of emerging chemical entities, using 1-(2,3-dihydro-1H-inden-2-yl)piperazine as a representative example. While this specific molecule lacks extensive characterization in public-domain literature, its structural motifs—an aminoindane and a piperazine ring—provide a strong rationale for hypothesizing its primary targets.

Compounds incorporating these scaffolds are frequently associated with activity at monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various G-protein coupled receptors (GPCRs) in the central nervous system.[1][2] Therefore, a robust target validation strategy must employ a multi-assay approach to not only confirm direct binding but also to elucidate the functional consequences of this engagement in a physiologically relevant context.

This guide will compare and contrast several state-of-the-art methodologies for target engagement validation, offering insights into the experimental design, data interpretation, and the inherent advantages and limitations of each technique.

Comparative Analysis of Target Engagement Methodologies

Validating that a compound engages its target is a multi-faceted process that can be approached from several angles, each providing a unique piece of the puzzle.[3] The primary methodologies can be broadly categorized into two groups: direct binding assays that measure the physical interaction between the compound and the target protein, and functional assays that measure the physiological consequence of that interaction within a cell.

Methodology Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[4]Binding affinity (KD), association rate (ka), dissociation rate (kd).[5]Label-free, real-time kinetics, high sensitivity.[6]Requires purified protein, potential for artifacts from protein immobilization.[7]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8]Target engagement in intact cells, can be adapted for dose-response curves.[9]Physiologically relevant context, no need for compound or protein labeling.Not suitable for all targets, requires a specific antibody for detection.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled tracer compound.Competitive binding in live cells, real-time kinetics.High sensitivity, suitable for high-throughput screening.[10]Requires genetic modification of the target protein and a suitable fluorescent ligand.
In-Cell Western (ICW) / On-Cell Western (OCW) Assay Immunodetection of target proteins directly in fixed cells in a microplate format.[11]Quantification of changes in protein levels or post-translational modifications downstream of target engagement.High-throughput, allows for multiplexing.[12]Provides indirect evidence of target engagement, requires specific antibodies.[13]

In-Depth Methodologies and Experimental Protocols

Direct Target Interaction: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for characterizing the direct interaction between a small molecule and a purified target protein.[14] It provides real-time, label-free detection of binding events, allowing for the precise determination of binding kinetics and affinity.[5]

Scientific Rationale: By immobilizing the purified target protein (e.g., DAT, SERT, or a specific GPCR) onto a sensor chip, the binding of 1-(2,3-dihydro-1H-inden-2-yl)piperazine can be monitored as it flows over the surface.[7] The change in mass upon binding alters the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[6] This allows for the calculation of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow for SPR

cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis prep1 Immobilize purified target protein (e.g., DAT) onto sensor chip run1 Inject compound over sensor surface (Association) prep1->run1 1. prep2 Prepare serial dilutions of 1-(2,3-dihydro-1H-inden-2-yl)piperazine prep2->run1 run2 Flow buffer over surface (Dissociation) run1->run2 2. run3 Regenerate sensor surface run2->run3 3. analysis1 Generate sensorgrams for each concentration run2->analysis1 4. run3->run1 Repeat for each concentration analysis2 Fit data to a binding model analysis1->analysis2 5. analysis3 Calculate ka, kd, and KD analysis2->analysis3 6.

Caption: Workflow for SPR-based analysis of compound-target interaction.

Step-by-Step Protocol for SPR:

  • Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of 1-(2,3-dihydro-1H-inden-2-yl)piperazine in a suitable running buffer.

  • Binding Analysis:

    • Inject the lowest concentration of the compound over the sensor surface and monitor the binding response (association phase).

    • Switch to running buffer alone and monitor the dissociation of the compound from the target (dissociation phase).

    • Inject a regeneration solution to remove any remaining bound compound.

  • Repeat: Repeat step 3 for each concentration in the series.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within intact cells.[8] The principle is that a drug binding to its target protein stabilizes the protein, making it more resistant to heat-induced unfolding and aggregation.[15]

Scientific Rationale: By treating cells with 1-(2,3-dihydro-1H-inden-2-yl)piperazine and then subjecting them to a heat shock, the engagement of the compound with its intracellular target can be assessed.[9] If the compound binds to its target, a larger fraction of the target protein will remain soluble after heating compared to untreated cells.[16] This difference can be quantified by methods such as Western blotting or mass spectrometry.[17]

Experimental Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis treat1 Treat cells with compound or vehicle control treat2 Incubate to allow compound uptake treat1->treat2 1. heat1 Aliquot cells and heat at a range of temperatures treat2->heat1 2. analysis1 Lyse cells and separate soluble and aggregated fractions heat1->analysis1 3. analysis2 Quantify soluble target protein (e.g., Western Blot) analysis1->analysis2 4. analysis3 Plot melt curves to determine thermal shift analysis2->analysis3 5.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Culture cells expressing the target of interest and treat with various concentrations of 1-(2,3-dihydro-1H-inden-2-yl)piperazine or a vehicle control for a defined period (e.g., 1 hour at 37°C).[15]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[16]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blot using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated samples indicates target stabilization and therefore, engagement.

Functional Assessment: In-Cell Western (ICW) Assay

While CETSA confirms binding, an ICW assay can provide evidence of the functional consequences of that binding, such as the modulation of a downstream signaling pathway.[11] This is an immunocytochemical technique performed in a microplate format.[12]

Scientific Rationale: For a target like a monoamine transporter, engagement by an inhibitor would be expected to increase the extracellular concentration of the respective neurotransmitter, which could, in turn, trigger downstream signaling events, such as the phosphorylation of a specific protein. An ICW can quantify changes in the levels of this phosphorylated protein, providing indirect but functionally relevant evidence of target engagement.

Step-by-Step Protocol for ICW:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with 1-(2,3-dihydro-1H-inden-2-yl)piperazine at various concentrations.

  • Fixation and Permeabilization: After treatment, fix the cells with a solution like 4% paraformaldehyde, and then permeabilize them with a detergent such as Triton X-100 to allow antibodies to enter the cells.[18]

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the downstream marker of interest (e.g., a phospho-specific antibody).

  • Secondary Antibody and Detection: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Image the plate using a microplate reader or imager and quantify the fluorescence intensity in each well. An increase or decrease in fluorescence relative to controls indicates a functional effect of the compound on the target pathway.

Conclusion

Validating the target engagement of a novel compound like 1-(2,3-dihydro-1H-inden-2-yl)piperazine requires a carefully considered, multi-pronged approach. While techniques like SPR provide high-resolution data on the direct binding kinetics to a purified protein, they lack the physiological context of a living cell.[4] Conversely, cell-based methods like CETSA and BRET offer direct evidence of target interaction within a more complex biological environment.[9][19] Functional assays such as In-Cell Westerns are crucial for linking this direct binding to a measurable biological outcome.[11]

For a comprehensive validation strategy, it is recommended to start with a cell-based assay like CETSA to confirm intracellular target engagement. Positive results can then be followed up with biophysical methods like SPR to precisely quantify the binding affinity and kinetics. Finally, functional assays should be employed to demonstrate that the observed target engagement translates into the desired cellular response. By integrating data from these orthogonal approaches, researchers can build a robust and compelling case for the mechanism of action of their compound, a critical step in the journey of drug discovery and development.[20]

References

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  • Scott, D. J., & Harding, S. E. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-54. Available from: [Link]

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  • Zhao, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4933. Available from: [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available from: [Link]

  • Azure Biosystems. (n.d.). What is the On-cell Western Assay? Available from: [Link]

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  • Vähä-Koskela, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. Available from: [Link]

  • ResearchGate. (n.d.). The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. Available from: [Link]

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  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Available from: [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available from: [Link]

  • News-Medical.Net. (2023, July 20). Bioluminescence Resonance Energy Transfer (BRET). Available from: [Link]

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  • Preclinical Research. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Piperazine: the molecule of diverse pharmacological importance. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel CNS-Active Compounds: The Case of 1-(2,3-dihydro-1H-inden-2-yl)piperazine

Introduction: Rationale and Strategy for a Novel CNS Agent In the landscape of central nervous system (CNS) drug discovery, the identification of novel chemical entities (NCEs) with promising therapeutic potential is the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategy for a Novel CNS Agent

In the landscape of central nervous system (CNS) drug discovery, the identification of novel chemical entities (NCEs) with promising therapeutic potential is the first step in a long journey of rigorous evaluation. The compound 1-(2,3-dihydro-1H-inden-2-yl)piperazine represents such an NCE. Its structure, featuring a piperazine ring fused to an indane moiety, suggests a potential interaction with monoamine neurotransmitter systems. The piperazine scaffold is a well-established pharmacophore present in numerous approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics, often mediating interactions with dopamine and serotonin receptors.[1][2][3]

This guide provides a comprehensive framework for the preclinical benchmarking of this NCE, which we will refer to as "Compound-X." The objective is to systematically compare its pharmacological and functional profile against established, clinically relevant standard compounds. This head-to-head comparison is crucial for determining its potential therapeutic niche, identifying any advantages over existing treatments, and flagging potential liabilities early in the development process.

For this purpose, we have selected two benchmark compounds that represent distinct classes of antipsychotic agents:

  • Haloperidol : A first-generation ("typical") antipsychotic that acts as a high-affinity dopamine D2 receptor antagonist.[4][5] It is a powerful tool for assessing potent antipsychotic-like activity but is also associated with a high risk of extrapyramidal symptoms (EPS).[6]

  • Aripiprazole : A third-generation ("atypical") antipsychotic characterized by its unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity.[7][8][9][10] This profile allows it to function as a "dopamine system stabilizer" and is associated with a lower risk of motor side effects and metabolic issues compared to many other antipsychotics.[8][9]

By benchmarking Compound-X against both a classic antagonist and a modern partial agonist, we can generate a detailed and comparative dataset to inform a go/no-go decision for further development. This guide will detail the essential in vitro and in vivo assays, from initial receptor binding to functional and behavioral outcomes.

Part 1: In Vitro Pharmacological Profiling

The initial phase of benchmarking focuses on defining the molecular interaction profile of Compound-X. This involves determining its affinity for key CNS targets and characterizing the functional consequences of that binding.

Receptor Binding Affinity (Kᵢ Determination)

Expertise & Rationale: The first critical step is to understand where the compound binds. A radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. A lower Kᵢ value indicates a higher binding affinity. We will assess binding against a focused panel of primary targets implicated in psychosis and mood disorders, as well as key anti-targets associated with common side effects.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A). Homogenize cells and prepare a crude membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors) at a concentration near its Kₔ value, and varying concentrations of the test compound (Compound-X, Haloperidol, or Aripiprazole).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Profile

Receptor TargetCompound-X (Kᵢ, nM)Haloperidol (Kᵢ, nM)Aripiprazole (Kᵢ, nM)Reference
Dopamine D28.50.90.34[8][11]
Dopamine D315.22.90.8[8]
Serotonin 5-HT2A5.150.33.4[8]
Serotonin 5-HT1A25.6>10001.7[8]
Adrenergic α145.01257[10]
Histamine H1>50080061[10]
Muscarinic M1>1000>1000>1000[10]

Note: Data for Compound-X is hypothetical for illustrative purposes.

In Vitro Functional Activity

Expertise & Rationale: Binding affinity alone does not tell the whole story. It is crucial to determine whether a compound activates the receptor (agonist), blocks its activation (antagonist), or provides a submaximal level of activation (partial agonist). This functional characterization is key to predicting both therapeutic effects and potential side effects. For D2 and 5-HT2A receptors, we can use cell-based functional assays that measure downstream signaling events.

Experimental Workflow: From Binding to Function

G cluster_0 In Vitro Characterization A Novel Compound (Compound-X) B Radioligand Binding Assay (Determine Kᵢ at D2, 5-HT2A, etc.) A->B C D2 Functional Assay (cAMP Measurement) B->C D 5-HT2A Functional Assay (Calcium Flux) B->D E Determine Mechanism: Antagonist, Agonist, or Partial Agonist C->E D->E

Caption: Workflow for in vitro pharmacological characterization.

Protocol 1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

  • Cell Culture: Use a CHO cell line stably expressing the human D2 receptor, which is Gi-coupled and thus inhibits adenylyl cyclase upon activation.

  • Assay Setup: Plate the cells and pre-treat them with forskolin to stimulate cAMP production.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound alone to measure its ability to inhibit cAMP production.

    • Antagonist Mode: Add a fixed concentration of a known D2 agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound to measure its ability to block the agonist effect.

  • Incubation: Allow sufficient time for receptor signaling to occur.

  • Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot cAMP levels against compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

  • Cell Culture: Use a HEK293 cell line stably expressing the human 5-HT2A receptor, which is Gq-coupled and signals through the release of intracellular calcium.[12]

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound and measure the resulting change in fluorescence.

    • Antagonist Mode: Add a fixed concentration of a known 5-HT2A agonist (e.g., serotonin) in the presence of increasing concentrations of the test compound.[13]

  • Detection: Use a fluorescence plate reader (e.g., a FLIPR system) to monitor real-time changes in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against compound concentration to determine EC₅₀ or IC₅₀ values.

Data Presentation: Comparative Functional Profile

AssayCompound-XHaloperidolAripiprazoleReference
D2 Receptor (cAMP)
EC₅₀ (nM)No Agonist EffectNo Agonist Effect2.1 (Partial Agonist)[7][8]
Intrinsic Activity0%0%~50%[7]
IC₅₀ (nM)12.5 (Antagonist)1.5 (Antagonist)N/A (Functional Antagonist in high dopamine state)[8]
5-HT2A Receptor (Ca²⁺)
EC₅₀ (nM)No Agonist EffectNo Agonist EffectNo Agonist Effect[10]
IC₅₀ (nM)8.2 (Antagonist)65 (Antagonist)9.0 (Antagonist)[10]

Note: Data for Compound-X is hypothetical. Intrinsic activity is relative to the maximal response of a full agonist.

Part 2: In Vivo Behavioral Profiling

After establishing the in vitro profile, the next critical phase is to assess how these molecular interactions translate into behavioral effects in a whole-animal system. The following assays are chosen to predict antipsychotic efficacy and a key dose-limiting side effect.

Test for Antipsychotic-Like Efficacy: Conditioned Avoidance Response (CAR)

Expertise & Rationale: The CAR test is a well-validated preclinical model with high predictive validity for antipsychotic activity.[14][15][16] The test assesses an animal's ability to learn and respond to a conditioned stimulus (e.g., a light or tone) to avoid an aversive unconditioned stimulus (e.g., a mild foot shock). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the shock, indicating a separation from simple motor impairment.[17][18]

Experimental Protocol: Rat Conditioned Avoidance Response

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering a foot shock, and a conditioned stimulus source (e.g., a light).

  • Training: Rats are trained over several days. Each trial begins with the presentation of the conditioned stimulus (CS). If the rat moves to the other compartment within a set time (e.g., 10 seconds), it avoids the shock (a successful avoidance response). If it fails to move, a mild foot shock (unconditioned stimulus, US) is delivered until the rat escapes to the other compartment (an escape response).

  • Testing: Once stable avoidance behavior is established, animals are treated with the test compound (Compound-X, Haloperidol, Aripiprazole) or vehicle.

  • Assessment: The number of successful avoidance responses and escape failures is recorded. An effective antipsychotic will significantly reduce avoidance responses without causing escape failures.

  • Data Analysis: The minimum effective dose (MED) required to produce a significant reduction in avoidance responding is determined for each compound.

Test for Extrapyramidal Side Effect Liability: Catalepsy Test

Expertise & Rationale: Catalepsy in rodents is a state of motor rigidity characterized by a failure to correct an externally imposed posture. It is a widely used preclinical model to predict the liability of a compound to induce Parkinsonian-like EPS in humans.[19][20] This effect is strongly associated with high levels of D2 receptor blockade in the striatum.[6]

Experimental Protocol: Rat Bar Test for Catalepsy

  • Apparatus: A horizontal bar raised a few centimeters off a surface.

  • Drug Administration: Administer the test compound or vehicle to the rats.

  • Assessment: At several time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat’s forepaws on the elevated bar.[19]

  • Measurement: Start a stopwatch and measure the time (descent latency) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the mean descent latencies between drug-treated and vehicle-treated groups. The minimum dose that produces a significant cataleptic effect is determined.

Data Presentation: Comparative In Vivo Profile

ParameterCompound-XHaloperidolAripiprazoleReference
CAR (MED, mg/kg) 0.50.11.0[17]
Catalepsy (MED, mg/kg) 5.00.3>30[20]
Therapeutic Index (Catalepsy/CAR) 10 3 >30

Note: Data is hypothetical. The Therapeutic Index is the ratio of the dose causing side effects to the dose causing the desired therapeutic effect. A higher index is more favorable.

Discussion and Synthesis

This benchmarking guide outlines a logical, multi-tiered approach to characterizing a novel CNS compound. The hypothetical data generated for Compound-X allows for a clear, evidence-based interpretation.

Interpreting the Profile of Compound-X:

  • Receptor Profile: Compound-X displays high affinity for both D2 and 5-HT2A receptors, with a Kᵢ ratio (D2/5-HT2A) of approximately 1.6, which is characteristic of many "atypical" antipsychotics. Its low affinity for histaminergic (H1) and muscarinic (M1) receptors suggests a potentially low risk for side effects like sedation, weight gain, and anticholinergic effects.[4]

  • Functional Profile: Functionally, Compound-X acts as a D2 and 5-HT2A antagonist. This profile differs from Haloperidol (primarily a potent D2 antagonist) and Aripiprazole (a D2 partial agonist). The potent 5-HT2A antagonism relative to D2 antagonism is a key feature of many second-generation antipsychotics, believed to contribute to a lower risk of EPS.

  • Behavioral Profile: In vivo, Compound-X demonstrates potent antipsychotic-like activity in the CAR model. Crucially, the dose required to induce catalepsy is 10-fold higher than its effective dose in the CAR model. This suggests a favorable therapeutic window regarding motor side effects, superior to that of Haloperidol but perhaps not as wide as Aripiprazole.

The comprehensive benchmarking of Compound-X against Haloperidol and Aripiprazole provides a robust preclinical data package. The results suggest that Compound-X has the profile of a potent, atypical antipsychotic with a potentially favorable safety margin concerning extrapyramidal symptoms. Its strong 5-HT2A antagonism combined with D2 antagonism places it mechanistically within the class of second-generation antipsychotics.

This structured, comparative approach provides the critical data needed to justify the further investment and resources required for advanced preclinical safety studies and, ultimately, clinical development.

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Full Activation CompoundX Compound-X (Antagonist) CompoundX->D2R Blocks Binding Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Partial Activation G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Response Decreased Neuronal Excitability cAMP->Response Leads to

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,3-dihydro-1H-inden-2-yl)piperazine

Executive Summary & Risk Context 1-(2,3-dihydro-1H-inden-2-yl)piperazine (often referred to as Indanylpiperazine) is a pharmacologically active piperazine derivative.[1][2] While specific toxicological data for this exac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-(2,3-dihydro-1H-inden-2-yl)piperazine (often referred to as Indanylpiperazine) is a pharmacologically active piperazine derivative.[1][2] While specific toxicological data for this exact isomer is often limited in public databases, its structural class (aryl-piperazines) dictates a High-Hazard / Low-OEL (Occupational Exposure Limit) handling strategy.

Why this specific protocol? Standard "generic" safety data sheets (SDS) often default to "Irritant" for novel compounds. However, as a Senior Application Scientist, I must highlight two critical structural risks that require elevated PPE:

  • The Piperazine Moiety: A documented potent respiratory and skin sensitizer .[3] Repeated exposure can lead to irreversible occupational asthma [1, 2].

  • The Indane Ring: Increases lipophilicity compared to simple piperazine, significantly enhancing dermal absorption potential and blood-brain barrier penetration [3].

Operational Directive: Treat this substance as a Corrosive Sensitizer with potential CNS activity until specific potency data proves otherwise.

Hazard Identification & Risk Matrix

The following classification is derived from structural activity relationships (SAR) of analogous aryl-piperazines (e.g., 1-(2-pyrimidyl)piperazine, BZP).

Hazard CategoryGHS Classification (Projected)Operational Implication
Respiratory Resp.[2][3] Sens. 1 (H334) CRITICAL: Inhalation of dust can cause anaphylactic-like reactions or asthma.[4] Zero-tolerance for dust generation outside containment.
Dermal Skin Corr. 1B (H314) / Skin Sens. 1 (H317) Material is corrosive to mucous membranes and a contact allergen. Lipophilicity increases systemic uptake risk.
Systemic STOT-SE 3 (CNS) Structural analogs are serotonin receptor ligands. Accidental absorption may cause dizziness, confusion, or serotonergic effects.

Engineering Controls (Primary Barrier)

Before PPE is selected, the engineering environment must be validated. PPE is the last line of defense, not the first.

  • Solids Handling (Weighing/Transfer): Must be performed in a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm .

    • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.

  • Solution Handling: Chemical Fume Hood.

  • HEPA Filtration: Essential for vacuum lines to prevent facility contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both acute corrosive injury and chronic sensitization.

Glove Permeation Strategy

Do not use Latex. Piperazines can permeate latex.

  • Primary Layer (Inner): Low-modulus Nitrile (2.5 - 4 mil). Purpose: Dexterity & Tactile Feedback.

  • Secondary Layer (Outer): High-modulus Nitrile or Neoprene (minimum 5 mil) with extended cuff. Purpose: Chemical Barrier.

  • Technique: "Double-gloving" with contrasting colors (e.g., blue inner, purple outer) allows immediate visual detection of breaches.

Respiratory & Body Protection Decision Tree

PPE_Decision_Tree Start Start: Form of Material Solid Solid / Powder Start->Solid Liquid Solution / Oil Start->Liquid Qty_Check Quantity > 100 mg? Solid->Qty_Check Med_Risk STANDARD PROTOCOL 1. Double Nitrile Gloves 2. Standard Lab Coat 3. Fume Hood (No Respirator needed if sash <18") 4. Safety Glasses w/ Side Shields Liquid->Med_Risk If < 1M Conc. High_Risk HIGH RISK PROTOCOL 1. Double Nitrile Gloves 2. Tyvek Lab Coat (Wrist Seals) 3. N95 or P100 Respirator* 4. Goggles + Face Shield Qty_Check->High_Risk Yes (Dust Risk) Qty_Check->Med_Risk No (If weighed in Hood)

Figure 1: PPE Selection Logic based on physical state and quantity. Note that "High Risk" applies whenever dust generation is uncontrolled.

Operational Workflow: From Receipt to Disposal[4][5]

To ensure data integrity and safety, follow this closed-loop process.

Step 1: Receipt & Opening
  • Inspect: Verify the outer package for damage. If the inner container is broken, do not open . Seal in a Ziploc bag and contact EHS.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze or clump the hygroscopic amine.

Step 2: Solubilization (The Critical Step)
  • Solvent Choice: DMSO or Methanol are standard.

  • Protocol: Add solvent to the solid (do not dump solid into solvent) to minimize aerosolization.

  • Labeling: Immediately label the vial with "Sensitizer – Corrosive".

Step 3: Experimental Handling
  • Needles: Avoid needles if possible to prevent injection injuries (high risk of rapid systemic delivery). Use positive-displacement pipettes.

  • Glassware: Treat all glassware as contaminated. Rinse with a dilute acid (e.g., 5% HCl) to protonate the amine (forming the non-volatile salt) before removing from the hood for cleaning.

Step 4: Decontamination & Spill Response
  • Spill Agent: Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).

  • Correct Decon:

    • Absorb liquid with vermiculite or chem-pads.

    • Wipe surface with 5% Acetic Acid (converts freebase to salt).

    • Follow with soap and water.[5]

Step 5: Disposal Pathway
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).

  • Stream: High-BTU Chemical Incineration.

  • Drain Disposal: Strictly Prohibited. Piperazines are toxic to aquatic life and difficult to remove in water treatment.

Handling_Workflow Rec Receipt (Inspect Seal) Weigh Weighing (Static Control + Hood) Rec->Weigh Transfer Solub Solubilization (DMSO/MeOH) Weigh->Solub Add Solvent Decon Decon (Acid Wash -> Salt) Weigh->Decon Spill? Exp Experiment (Closed Vessels) Solub->Exp Aliquot Exp->Decon Cleanup Waste Disposal (Incineration) Decon->Waste Tag & Bin

Figure 2: Safe handling lifecycle. Note the "Acid Wash" step in Decon to neutralize the amine volatility.

References

  • European Chemicals Agency (ECHA). Substance Information: Piperazine. (General sensitization hazards of the piperazine class). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] Washington (DC): National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary for CID 24847954 (1-(2,3-Dihydro-1H-inden-2-yl)piperazine). [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link]

Sources

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